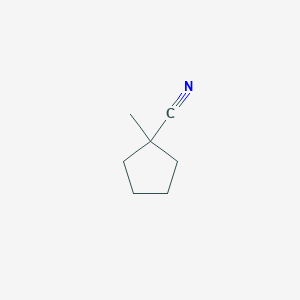

1-Methylcyclopentane-1-carbonitrile

Description

1-Methylcyclopentane-1-carbonitrile (CAS RN: Not explicitly provided; inferred molecular formula: C₇H₁₁N) is a cyclopentane derivative featuring a nitrile (-C≡N) group and a methyl (-CH₃) substituent at the 1-position of the ring. With a molecular mass of 109.09 g/mol (monoisotopic mass), this compound is structurally characterized by its five-membered carbocyclic framework and polar nitrile functionality. Notably, it has been referenced in 184 patents (as of 2025), indicating significant industrial interest, though academic literature remains scarce .

Properties

IUPAC Name |

1-methylcyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-7(6-8)4-2-3-5-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYDARRKCCHJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64871-70-1 | |

| Record name | 1-methylcyclopentane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclopentane-1-carbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclopentanone with methylamine and cyanide sources under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methylcyclopentane-1-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methylcyclopentane-1-carbonitrile depends on the specific reaction or application. In general, the nitrile group can act as an electrophile, participating in various nucleophilic addition or substitution reactions. The cyclopentane ring provides structural stability and influences the reactivity of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with 1-methylcyclopentane-1-carbonitrile, enabling comparative insights into substituent effects, ring size, and functional group behavior.

Substituent Variation on the Cyclopentane Ring

Key Observations :

- Steric and Electronic Effects : The 4-methoxyphenyl group in CAS 1206-15-1 introduces steric bulk and electron-donating methoxy (-OCH₃) effects, which may reduce nitrile reactivity compared to the smaller methyl group in this compound.

- Polarity: The 4-aminophenyl derivative (CAS 115279-73-7) exhibits higher polarity, likely enhancing solubility in protic solvents and enabling nucleophilic substitution reactions .

Ring Size and Strain Variations

Key Observations :

- Ring Strain : Cyclopropane derivatives like C₅H₇NS exhibit heightened reactivity in ring-opening or addition reactions due to inherent strain, contrasting with the more stable cyclopentane framework of the target compound.

- Functional Group Synergy : The methylsulfanyl group may act as a leaving group, enabling nucleophilic displacement at the nitrile-adjacent carbon .

Fused-Ring Systems

Key Observations :

- Synthetic Complexity : Requires multi-step protocols (e.g., methylation with NaH/CH₃I) compared to simpler alicyclic nitriles .

Biological Activity

1-Methylcyclopentane-1-carbonitrile (C7H11N) is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound features a cyclopentane ring with a methyl group and a carbonitrile functional group. Its molecular structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically relevant derivatives.

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential as a therapeutic agent.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The nitrile group can engage with enzymes or receptors, potentially leading to inhibition or modulation of biochemical pathways. This interaction is crucial for its application in drug development.

Anti-HBV Activity

A notable study synthesized a derivative of this compound that was evaluated for its anti-hepatitis B virus (HBV) activity. The compound demonstrated significant efficacy against various strains of HBV, including drug-resistant variants. In vitro assays showed that it inhibits HBV replication effectively, while in vivo studies using human-liver-chimeric mice indicated long-lasting effects post-treatment cessation .

Synthesis and Application

The compound is also utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its unique structure enables the formation of complex molecules that may possess desirable biological properties.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Methylcyclopentane-1-carbonitrile | Contains a methyl group and nitrile group | Potential anti-HBV activity |

| Cyclopentane | Simple cyclic hydrocarbon | Limited biological activity |

| Cyclopentanone | Ketone derivative | Varies; some derivatives show activity |

Research Findings

Recent research has focused on the synthesis of modified nucleoside analogs derived from this compound. These modifications enhance their interaction with viral reverse transcriptases, suggesting a pathway for developing potent antiviral agents . Furthermore, ongoing investigations into the compound's safety profile indicate low toxicity levels, making it a candidate for further clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.